molecular formula C13H11FN2S B5885732 1-(3-Fluorophenyl)-3-phenylthiourea

1-(3-Fluorophenyl)-3-phenylthiourea

Cat. No.: B5885732
M. Wt: 246.31 g/mol
InChI Key: PCVWQZHFWFIIPZ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a fluorine atom on the phenyl ring and a thiourea group, which consists of a sulfur atom double-bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Fluorophenyl)-3-phenylthiourea can be synthesized through several methods. One common approach involves the reaction of 3-fluoroaniline with phenyl isothiocyanate. The reaction typically takes place in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization.

Reaction Scheme: [ \text{3-Fluoroaniline} + \text{Phenyl isothiocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluorophenyl)-3-phenylthiourea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Materials Science: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study the interactions of thiourea derivatives with biological macromolecules.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The fluorine atom on the phenyl ring enhances the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-phenylthiourea
  • 1-(3-Bromophenyl)-3-phenylthiourea
  • 1-(3-Methylphenyl)-3-phenylthiourea

Uniqueness

1-(3-Fluorophenyl)-3-phenylthiourea is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity. Compared to its analogs with different substituents (chlorine, bromine, methyl), the fluorine-substituted compound often exhibits superior performance in various applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2S/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVWQZHFWFIIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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